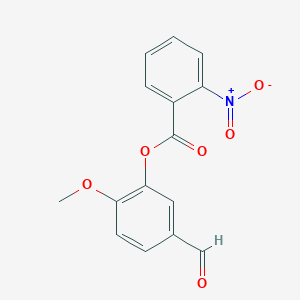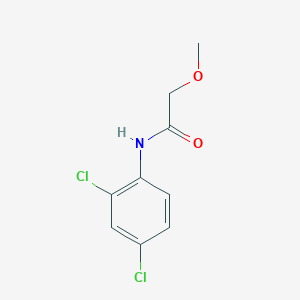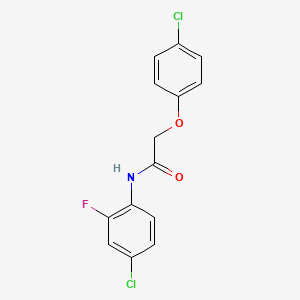![molecular formula C19H15FO3 B5844709 7-[(3-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5844709.png)
7-[(3-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromene derivatives, including cyclopenta[c]chromen-4(1H)-one and its analogs, have garnered interest in various fields of chemistry due to their diverse biological activities and potential applications in materials science. The compound is a part of this broader class of chemical entities known for their complex molecular architecture and the presence of fluorinated aromatic systems which often contribute to significant bioactivity and material properties.
Synthesis Analysis
The synthesis of chromene derivatives typically involves strategies such as cycloaddition reactions, palladium-catalyzed C-H bond functionalization, and multicomponent condensation reactions. These methods allow for the introduction of various functional groups, including fluorobenzyl groups, onto the chromene core. For instance, a strategy for synthesizing chromene derivatives through cyclobenzylation and catalytic C-H bond functionalization using Palladium(II) has been demonstrated, showcasing the versatility of chromene synthesis techniques (Lin et al., 2017).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by X-ray crystallography, which reveals details about their crystal packing, hydrogen bonding, and intermolecular interactions. Such studies highlight the significance of C-H...pi and pi-pi interactions in stabilizing the crystal structure of chromene compounds (Huo et al., 2005).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including cycloadditions, Michael condensations, and reactions with methylene active compounds, leading to the synthesis of novel hybrid polyoxaheterocyclic compounds. These reactions are pivotal for modifying the chemical structure and enhancing the properties of chromene derivatives (Kanevskaya et al., 2022).
Propriétés
IUPAC Name |
7-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO3/c20-13-4-1-3-12(9-13)11-22-14-7-8-16-15-5-2-6-17(15)19(21)23-18(16)10-14/h1,3-4,7-10H,2,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWVNKCROZUZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5844638.png)

![3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5844646.png)


![N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]acetamide](/img/structure/B5844672.png)

![N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5844681.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5844704.png)
![3,4-dimethoxy-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5844717.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5844723.png)
![1-[3-(4-methoxyphenyl)propanoyl]indoline](/img/structure/B5844728.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5844736.png)